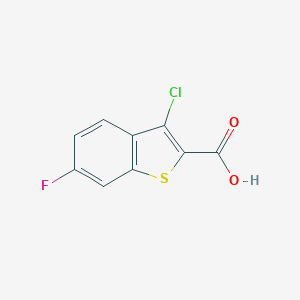

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRSWUJIPYUCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353736 | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-92-6 | |

| Record name | 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-fluorobenzo(b)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Benzothiophene Scaffold

An In-Depth Technical Guide to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes core chemical data, plausible synthetic routes, analytical protocols, and critical applications, grounding all information in authoritative scientific context.

Benzothiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their rigid, planar structure and ability to engage in various biological interactions have led to their exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] The specific compound, this compound, is of particular interest. The strategic placement of halogen atoms—a chlorine at the 3-position and a fluorine at the 6-position—can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation, combined with the reactive carboxylic acid handle, makes it an exceptionally valuable intermediate for the synthesis of novel drug candidates.[3]

Core Compound Properties and Identification

Precise identification and understanding of a compound's physicochemical properties are the foundation of all subsequent research and development.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 34576-92-6[4]

-

Synonyms: 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₄ClFO₂S | [4] |

| Molecular Weight | 230.64 g/mol | |

| Physical Form | Solid | |

| Melting Point | 293-297 °C | |

| SMILES | OC(=O)c1sc2cc(F)ccc2c1Cl | |

| InChI Key | HSRSWUJIPYUCSE-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

Conceptual Rationale: The synthesis begins with a substituted thiophenol, which undergoes cyclization to form the benzothiophene core. Subsequent chlorination and carboxylation steps yield the final product. The choice of a strong base like n-butyllithium is critical for deprotonation, and the use of phosphorus oxychloride is a standard method for electrophilic chlorination at the 3-position of the benzothiophene ring.

Proposed Synthesis Workflow Diagram:

Caption: Plausible multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Formation of the Benzothiophene Core: A substituted aniline is converted to a diazonium salt, which is then reacted with potassium ethyl xanthate (Leuckart thiophenol reaction) to yield the corresponding thiophenol. This thiophenol is then subjected to a cyclization reaction, such as a Gould-Jacobs reaction with a suitable propiolate ester, to form the benzothiophene ester precursor.

-

Electrophilic Chlorination at C3: The benzothiophene ester is treated with a chlorinating agent like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., DMF or acetic acid). This step selectively introduces a chlorine atom at the electron-rich 3-position of the benzothiophene ring. The causality here is the high electron density at the C3 position, making it susceptible to electrophilic attack.

-

Saponification to the Carboxylic Acid: The resulting 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate ester is hydrolyzed to the final carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to protonate the carboxylate salt.

This self-validating protocol includes distinct steps where intermediates can be isolated and characterized to confirm the reaction's progress before proceeding, ensuring the integrity of the final product.

Applications in Drug Discovery and Research

The title compound is not an end-product drug but rather a high-value scaffold for creating more complex, biologically active molecules. Its utility stems from the carboxylic acid group, which serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups.

Key Application Areas:

-

Antimicrobial Agents: Benzothiophene acylhydrazones, synthesized from benzothiophene carboxylic acids, have shown significant promise as antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[2][8] The core scaffold of this compound is ideal for generating libraries of such derivatives for antimicrobial screening.

-

Anticancer Therapeutics: The benzothiophene nucleus is a core component of several classes of kinase inhibitors and other anticancer agents. The specific substitutions on this molecule can be exploited to fine-tune binding affinity and selectivity for various oncological targets.[1]

-

Anti-inflammatory Agents: Derivatives have been investigated as anti-inflammatory and analgesic agents, suggesting the scaffold's potential in developing treatments for inflammatory diseases.[2]

Role as a Synthetic Scaffold Diagram:

Caption: Versatility as a key synthetic intermediate.

Analytical Validation Protocol

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for full characterization.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, especially the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic Data:

While specific spectra for this exact compound are not publicly cataloged, characteristic signals can be predicted based on data from structurally similar benzothiophenes.[2][8]

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, showing splitting patterns consistent with fluoro and chloro substitution. A broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals for nine distinct carbons, including the carbonyl carbon (~160-165 ppm) and carbons attached to halogens, which will be influenced by their electronegativity. Carbon-fluorine coupling (J-coupling) would be observable for carbons near the fluorine atom. |

| HRMS (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 228.9605, confirming the formula C₉H₃ClFO₂S⁻. |

| IR (KBr) | Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp carbonyl (C=O) peak around 1700 cm⁻¹. |

Laboratory Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when handling halogenated aromatic compounds. While a specific safety data sheet (SDS) for this compound is not detailed, guidelines can be established from data on similar chemicals.[9][10]

Hazard Identification:

-

Skin Irritation: Likely to be a skin irritant upon prolonged contact.[10]

-

Eye Irritation: Expected to cause serious eye irritation.[9]

-

Inhalation: May cause respiratory tract irritation if inhaled as a dust.[9]

Step-by-Step Handling Procedure:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of dust.[9]

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If weighing, do so within the fume hood or in a balance enclosure.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents.[10]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]

-

Conclusion

This compound (CAS: 34576-92-6) is a well-defined chemical entity with significant potential as a building block in drug discovery. Its strategic halogenation pattern and versatile carboxylic acid functional group make it an attractive starting point for the synthesis of novel therapeutics, particularly in the fields of antimicrobial and anticancer research. The protocols and data synthesized in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their research endeavors.

References

- This compound. P212121 Store. [Link]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. PubChem. [Link]

- Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid 97%. MilliporeSigma. [Link]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. prepchem.com [prepchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

physicochemical properties of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

Introduction

This compound is a halogenated, heterocyclic aromatic compound belonging to the benzothiophene class. Molecules of this nature serve as crucial building blocks and intermediates in medicinal chemistry and materials science. The specific substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a carboxylic acid at the 2-position—creates a unique electronic and steric profile that dictates its physical behavior, reactivity, and potential applications. Understanding its fundamental physicochemical properties is a prerequisite for its effective use in research and development, enabling rational solvent selection, purification strategy design, and prediction of its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is structured not as a simple data sheet, but as a practical resource for researchers, offering not only established data points but also the underlying scientific principles and detailed experimental protocols for their validation.

Chemical Identity and Core Properties

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 34576-92-6 | |

| Molecular Formula | C₉H₄ClFO₂S | |

| Molecular Weight | 230.64 g/mol | |

| Appearance | Solid | |

| Purity (Assay) | 97% | |

| InChI | 1S/C9H4ClFO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H,12,13) | |

| InChI Key | HSRSWUJIPYUCSE-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1sc2cc(F)ccc2c1Cl | |

| MDL Number | MFCD00228531 |

Essential Physical Properties

The physical state and solubility behavior of a compound are critical for its handling, formulation, and application.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies high purity, whereas a depressed and broad range suggests the presence of impurities.[1]

-

Literature Value: 293-297 °C

The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding from the carboxylic acid moieties and strong packing of the planar benzothiophene rings.

Caption: Standard workflow for capillary melting point determination.

This protocol is based on standard pharmacopeial methods.[2]

-

Sample Preparation: Ensure the sample is completely dry. Using a mortar and pestle, grind a small amount of the crystalline solid into a fine, uniform powder. This is critical for efficient and reproducible heat transfer.[2]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the sealed end, aiming for a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10°C/min) to find an approximate range.[1] This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[2] Begin heating at a slow, controlled rate (0.5–2°C per minute). A slow ramp rate is essential for the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.

Solubility

The solubility of a compound dictates its utility in various applications, from reaction conditions to bioavailability in drug development. Due to its molecular structure—a polar, ionizable carboxylic acid group attached to a large, lipophilic, and halogenated benzothiophene core—this compound is expected to be poorly soluble in water and more soluble in polar organic solvents like DMSO, DMF, and possibly alcohols.

Caption: Workflow for determining thermodynamic aqueous solubility.

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3][4]

-

Preparation: To a vial, add an excess amount of the solid compound to a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible excess solid is necessary to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in an incubator shaker. Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4]

-

Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure complete removal of undissolved particles, either centrifuge the aliquot at high speed or filter it through a low-binding 0.45 µm filter.

-

Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC/MS.[3][5] The measured concentration represents the thermodynamic solubility.

Key Chemical Properties

Lipophilicity (LogP)

The octanol-water partition coefficient (P), or its logarithmic form (LogP), is a measure of a compound's lipophilicity.[6] It is defined as the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[7] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] This parameter is a critical predictor of drug absorption, membrane permeability, and overall pharmacokinetic behavior.

Caption: Experimental workflow for LogP determination via the shake-flask method.

This protocol is a standard method for direct measurement of the partition coefficient.[6][8]

-

Solvent Preparation: Prepare the two phases by pre-saturating n-octanol with water and water (or an appropriate buffer, typically at a pH where the compound is neutral) with n-octanol. This is done by mixing them vigorously and allowing them to separate overnight. This step is crucial to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: Add a precise volume of the compound-containing aqueous phase and an equal volume of the pre-saturated n-octanol to a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for several minutes to facilitate the partitioning of the compound between the two phases. Afterward, allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this separation.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous ([C]aqueous) and octanol ([C]octanol) layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient using the formula: P = [C]octanol / [C]aqueous. The LogP is the base-10 logarithm of this value.

Acidity (pKa)

The pKa value quantifies the acidity of a compound. For this compound, the carboxylic acid proton is the most acidic site. Its pKa will be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing inductive effects of the fused thiophene ring and the chloro and fluoro substituents, which stabilize the resulting carboxylate anion. The pKa is critical for predicting the compound's charge state at a given pH, which in turn influences its solubility, lipophilicity (LogD), and interaction with biological targets.

Predicted Spectroscopic Profile

While experimental spectra are the definitive standard, a theoretical analysis based on the molecular structure provides valuable insight for characterization.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The three protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom at position 6. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which will be exchangeable with D₂O.

-

¹³C NMR: The spectrum will display 9 distinct carbon signals. The carboxyl carbon (C=O) will be the most deshielded, appearing around 160-170 ppm. The carbon attached to fluorine (C6) will show a large one-bond C-F coupling constant. Other aromatic carbons will appear in the typical 110-145 ppm range.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position. Its chemical shift and coupling to adjacent protons would confirm its position.

-

Infrared (IR) Spectroscopy: Key characteristic peaks will include a broad O-H stretch from the carboxylic acid hydrogen bonding (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1680-1710 cm⁻¹), and C=C stretching vibrations in the aromatic region (approx. 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) will show a characteristic isotopic pattern due to the presence of one chlorine atom, with an (M+2)+ peak that is approximately one-third the intensity of the M+ peak.

Safety and Handling

Proper handling is essential when working with any chemical.

-

Classification: This compound is classified as a combustible solid. It may cause skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] Use a N95 respirator if dusts are generated.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Melting point determination. (n.d.). SSERC.

- ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International.

- Etzweiler, F., Senn, E., & Schmidt, H. W. H. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.

- Aqueous Solubility. (n.d.). Creative Biolabs.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- 3-CHLORO-6-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID Safety Data Sheet. (n.d.). Echemi.

- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.).

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Semantic Scholar.

- SAFETY DATA SHEET: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. (2023). Fisher Scientific.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. thinksrs.com [thinksrs.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the development of novel therapeutics. This document details the strategic rationale behind the chosen synthetic route, provides step-by-step experimental protocols, and presents the underlying chemical mechanisms. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction and Strategic Importance

This compound (CAS No: 34576-92-6; Molecular Formula: C₉H₄ClFO₂S) is a polysubstituted benzothiophene derivative. The benzothiophene scaffold is a prominent pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this molecule—featuring a chloro group at the 3-position, a fluoro group at the 6-position, and a carboxylic acid at the 2-position—makes it a highly versatile intermediate for further chemical elaboration.

Notably, analogs of this compound, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDC kinase). This inhibition mechanism is a promising therapeutic strategy for metabolic disorders like Maple Syrup Urine Disease (MSUD) by reducing the concentration of branched-chain amino acids. The title compound, as a close analog, is therefore of significant interest in the exploration of new treatments for such metabolic diseases.

This guide outlines a logical and efficient three-step synthesis beginning from the commercially available precursor, 4-fluorothiophenol.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach to this compound suggests a pathway involving the formation of the benzothiophene ring system from an acyclic precursor, followed by functional group manipulation. The most logical disconnections are at the C-S and C-C bonds that form the thiophene ring. This leads to a strategy centered on the cyclization of an aryl thioether.

The chosen forward synthesis is designed for reliability and scalability, employing well-established chemical transformations. The pathway begins with the S-alkylation of 4-fluorothiophenol, proceeds through a key chlorinative cyclization, and concludes with the hydrolysis of an ester to yield the final carboxylic acid.

Visualization of the Synthetic Workflow

Caption: Proposed three-step synthesis pathway for the target compound.

Detailed Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of Ethyl 2-((4-fluorophenyl)thio)acetate

Causality and Experimental Choice: This initial step involves a nucleophilic substitution reaction (S-alkylation) to construct the key acyclic thioether intermediate. 4-Fluorothiophenol is deprotonated by a base, sodium ethoxide (NaOEt), to form the highly nucleophilic thiophenolate anion. This anion then readily displaces the chloride from ethyl chloroacetate, a potent electrophile, to form the desired product.[2][3][4] Ethanol is chosen as the solvent as it is the conjugate acid of the base, preventing unwanted transesterification reactions. The reaction is typically performed at room temperature to minimize side reactions.

Experimental Protocol:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add absolute ethanol (200 mL).

-

Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0-5 °C using an ice bath.

-

Thiophenol Addition: Add 4-fluorothiophenol (1.0 eq) dropwise to the sodium ethoxide solution over 15 minutes, maintaining the temperature below 10 °C.

-

Alkylation: Add ethyl chloroacetate (1.05 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add deionized water (200 mL) and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product can be purified further by vacuum distillation if required, but is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Causality and Experimental Choice: This is the critical ring-forming step. The synthesis of 3-chlorobenzothiophenes can be achieved through various methods. A robust and effective method involves an electrophilic cyclization of the aryl thioether using a chlorinating agent like thionyl chloride (SOCl₂).[5] The reaction is believed to proceed via the formation of a sulfonium salt intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The presence of the electron-donating sulfur atom activates the ortho position of the benzene ring for this cyclization. Pyridine is often added as a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, dissolve the crude ethyl 2-((4-fluorophenyl)thio)acetate (1.0 eq) from the previous step in a minimal amount of pyridine (catalytic to 1.1 eq).

-

Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) with stirring. A solid precipitate should form.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude solid can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate.[6]

Mechanism: Chlorinative Cyclization

Caption: Simplified mechanism for the electrophilic cyclization step.

Step 3: Synthesis of this compound

Causality and Experimental Choice: The final step is a standard saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Sodium hydroxide (NaOH) is a common and effective base for this transformation. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester starting material and the hydroxide base. The reaction is heated to reflux to ensure complete conversion. Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

Experimental Protocol:

-

Reaction Setup: Place the ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2). A white or off-white precipitate of the carboxylic acid will form.

-

Purification: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with copious amounts of cold deionized water, and dry under vacuum to yield the final product, this compound.

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 34576-92-6 | N/A |

| Molecular Formula | C₉H₄ClFO₂S | N/A |

| Molecular Weight | 230.64 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 293-297 °C | N/A |

| Assay | ≥97% | N/A |

| SMILES | OC(=O)c1sc2cc(F)ccc2c1Cl | N/A |

| InChI Key | HSRSWUJIPYUCSE-UHFFFAOYSA-N | N/A |

-

¹H NMR: Expected signals would correspond to the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will show characteristic peaks for the nine carbon atoms in their unique chemical environments.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale production of this compound. By leveraging fundamental reactions of organic chemistry—S-alkylation, electrophilic cyclization, and ester hydrolysis—this guide offers a practical framework for accessing this important pharmaceutical intermediate. The causality-driven explanations for each step are intended to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as necessary for their specific drug discovery and development programs.

References

- Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

- Kallur, H. J., et al. (2020). Synthesis, Characterization and Evaluation of Anthelmintic Activity of Some Novel Benzothiophene Derivatives. World Journal of Pharmaceutical Research, 9(5), 1838-1849. [Link]

- Leclerc, V. G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

- THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals [Video]. YouTube. [Link]

- Wikipedia contributors. (n.d.). Ethyl chloroacetate. In Wikipedia.

- PubChem. (n.d.). Ethyl chloroacetate. National Center for Biotechnology Information.

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. ETHYL 3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE [chemicalbook.com]

spectroscopic data of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted benzothiophene derivative. The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science, recognized for its broad range of biological activities and valuable electronic properties.[1][2] Compounds incorporating this structure are investigated for applications ranging from antimicrobial to anticancer agents.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity, purity, and stability are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a composite and definitive fingerprint of a molecule's structure.

This guide provides a detailed analysis of the expected spectroscopic data for this compound. It is designed for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying principles and experimental logic required for robust characterization. We will explore the anticipated spectral features based on the molecule's distinct functional groups: the benzothiophene core, the carboxylic acid, and the halogen substituents (chloro- and fluoro-).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For a complex, substituted aromatic system like this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for unambiguous signal assignment.

Causality Behind Experimental Choices

The choice of solvent can significantly influence chemical shifts, particularly for the acidic proton.[3] Deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to better solubilize polar compounds and slow the exchange of the acidic proton, making its signal more consistently observable. The rigid, polycyclic nature of the benzothiophene core can lead to complex splitting patterns due to second-order effects and long-range couplings, making 2D correlation experiments a necessity rather than an option for definitive proof of structure.[3]

¹H NMR Spectroscopy (Predicted)

The aromatic region will be most informative. We expect three distinct signals from the protons on the benzene ring portion of the scaffold.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 12-13 ppm.[4][5] Its chemical shift is highly dependent on concentration and solvent due to variations in hydrogen bonding.[5]

-

Aromatic Protons (H-4, H-5, H-7):

-

The fluorine atom at C-6 will couple with adjacent protons, primarily H-5 and H-7. This heteronuclear coupling (J_HF) will further split their signals.

-

H-7: This proton is ortho to the fluorine and will appear as a doublet of doublets (dd) due to coupling with H-5 (³J_HH, typical ortho coupling ~7-9 Hz) and the fluorine at C-6 (³J_HF, typical ortho coupling ~8-10 Hz).

-

H-5: This proton is also ortho to the fluorine and will appear as a doublet of doublets of doublets (ddd) due to coupling with H-4 (³J_HH, ~8-9 Hz), H-7 (⁴J_HH, meta coupling ~2-3 Hz), and the fluorine at C-6 (³J_HF, ~8-10 Hz).

-

H-4: This proton is meta to the fluorine and will show a smaller coupling. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 (³J_HH, ~8-9 Hz) and the fluorine at C-6 (⁴J_HF, meta coupling ~4-6 Hz).

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide critical information about the carbon skeleton.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and is expected to resonate in the 165-175 ppm range.[4][5] Conjugation with the benzothiophene system shifts it slightly upfield compared to saturated carboxylic acids.[4]

-

Aromatic Carbons: We anticipate nine distinct signals for the nine carbons of the benzothiophene core.

-

C-2 & C-3: These carbons, part of the thiophene ring, will have their chemical shifts influenced by the adjacent carboxylic acid and chlorine substituents.

-

C-3a & C-7a (Bridgehead): These carbons are part of the ring fusion.

-

C-4, C-5, C-6, C-7: The chemical shifts of these carbons will be directly influenced by the halogen substituents. The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling (¹J_CF), appearing as a doublet with a coupling constant typically in the range of 240-260 Hz. The carbon bonded to chlorine (C-3) will also be downfield.

-

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COOH | ~12-13 ppm (broad singlet) | ~165-175 ppm |

| Aromatic-H | ~7.5-8.5 ppm (complex multiplets, see description) | ~115-145 ppm |

| C-F | N/A | ~158-164 ppm (doublet, ¹J_CF ≈ 250 Hz) |

| C-Cl | N/A | ~125-135 ppm |

Workflow for NMR Structural Elucidation

Caption: Workflow for complete NMR structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition:

-

COSY: Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks, which is crucial for assigning adjacent protons on the aromatic ring.

-

HSQC: Run a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon.

-

HMBC: Run a gradient-selected HMBC experiment to observe correlations between protons and carbons over two to three bonds. This is vital for assigning quaternary carbons (like C=O, C-Cl, C-F) and piecing the molecular fragments together.[3]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this molecule will be dominated by features from the carboxylic acid group.

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in a very strong and characteristically broad absorption band for the O-H stretch, spanning from approximately 2500 to 3300 cm⁻¹.[4][5][6] This broadness is a direct consequence of the strong intermolecular hydrogen bonding.[6]

-

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak. For an aromatic carboxylic acid, conjugation with the ring system lowers the frequency. It is expected to appear around 1680-1710 cm⁻¹.[7]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzothiophene ring.

-

C-O Stretch: This will appear as a medium intensity band in the 1210-1320 cm⁻¹ region.

-

C-F and C-Cl Stretches: The C-F stretch gives a strong absorption typically in the 1000-1250 cm⁻¹ range. The C-Cl stretch is found in the fingerprint region, typically between 600-800 cm⁻¹, and can sometimes be difficult to assign definitively.

Predicted IR Data Summary

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insight |

| O-H Stretch (acid) | 2500 - 3300 | Strong, Broad | Confirms presence of hydrogen-bonded -COOH group |

| C=O Stretch (acid) | 1680 - 1710 | Strong, Sharp | Confirms conjugated carboxylic acid |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Indicates the aromatic core |

| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid |

| C-F Stretch | 1000 - 1250 | Strong | Confirms presence of the fluoro-substituent |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns and isotopic distributions, offers further confirmation of the molecular formula and structure. For a polar molecule like a carboxylic acid, Electrospray Ionization (ESI) is an ideal soft ionization technique.

Molecular Ion and Isotopic Pattern

The molecular formula is C₉H₄ClFO₂S, with a monoisotopic mass of approximately 230.96 g/mol .

-

Ionization: In ESI negative mode, the molecule will readily deprotonate to form the [M-H]⁻ ion at m/z ≈ 229.95. In positive mode, the [M+H]⁺ ion may be observed at m/z ≈ 231.97.

-

Isotopic Signature: The presence of chlorine and sulfur makes the isotopic pattern highly characteristic.

-

Chlorine: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means any fragment containing one chlorine atom will show two peaks separated by 2 m/z units, with an intensity ratio of approximately 3:1.[8][9] This is a definitive marker.

-

Sulfur: Sulfur has a notable isotope, ³⁴S (~4.2%). Its presence will slightly increase the intensity of the M+2 peak.[8]

-

-

Combined Pattern: The molecular ion region will show an [M] peak, and an [M+2] peak with an intensity that is the sum of the contributions from ³⁷Cl and ³⁴S (roughly 28-29% of the M peak). This unique pattern is a powerful confirmation of the elemental composition.

Predicted Fragmentation Pattern

High-resolution MS (HRMS) can provide the exact mass of fragments, allowing for the determination of their elemental formulas. Key predicted fragmentations for the [M-H]⁻ ion include:

-

Loss of CO₂ (decarboxylation): A common fragmentation for carboxylates, leading to a fragment ion by losing 44 Da.

-

Loss of Cl: Cleavage of the C-Cl bond.

-

Loss of HF: Elimination of hydrogen fluoride.

Predicted MS Data Summary

| Ion | Mode | Predicted m/z (Monoisotopic) | Notes |

| [M-H]⁻ | ESI (-) | 229.95 | Base peak; will show a corresponding (M+2)-H peak at 231.95 (~29% intensity) |

| [M+H]⁺ | ESI (+) | 231.97 | May be observed; will show a corresponding M+2 peak at 233.97 |

| [(M-H)-CO₂]⁻ | ESI (-) | 185.96 | Result of decarboxylation |

Workflow for Mass Spectrometry Analysis

Caption: Workflow for LC-MS based molecular confirmation.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer equipped with an ESI source. A simple isocratic flow through a short C18 column is sufficient to desalt the sample before it enters the mass spectrometer.

-

Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis:

-

Extract the mass spectrum corresponding to the analyte peak.

-

Identify the molecular ion ([M-H]⁻ or [M+H]⁺).

-

Compare the observed isotopic pattern with the theoretical pattern for C₉H₄ClFO₂S to confirm the elemental composition.

-

If using a high-resolution instrument (e.g., TOF or Orbitrap), confirm that the measured exact mass is within a 5 ppm tolerance of the calculated exact mass.

-

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key functional groups, particularly the carboxylic acid, and mass spectrometry validates the molecular weight and elemental formula through exact mass and characteristic isotopic patterns. Together, these techniques provide an unassailable confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

- SpectraBase. Spectrum of 3-chloro-N-(2-chloro-3-pyridinyl)-6-fluoro-1-benzothiophene-2-carboxamide.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. ¹H NMR Spectrum of 3,6-dichloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024-03-15).

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- MDPI. Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. (2024-07-29).

- MDPI. Hetero-Type Benzannulation Leading to Substituted Benzothiophenes.

- University of Colorado Boulder. Short Summary of ¹H-NMR Interpretation.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra.

- PubMed Central (PMC). Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using Ab Initio Calculations and X-Ray Crystal Structure Measurements. (2015-04).

- MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- ResearchGate. Mass spectra of A) the chlorinated volatile X and B) the....

- SpectraBase. 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

- ResearchGate. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2016-10).

- NIST. Mass spectra of fluorocarbons.

- ResearchGate. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. (2015-08).

- University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018).

- MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022-01-24).

- ResearchGate. Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).

- P212121 Store. This compound.

- Automated Topology Builder (ATB). BENZOTHIOPHENE | C₈H₆S | MD Topology | NMR | X-Ray.

- SpectraBase. FTIR Spectrum of Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-nitro-, methyl ester.

- PubChem. 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid.

- Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemSynthesis. methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate.

- CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. whitman.edu [whitman.edu]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Solubility Profiling of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid in Organic Solvents: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound with potential applications as a key intermediate in medicinal chemistry and materials science. As with any compound intended for further development, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, governs reaction kinetics, purification strategies, formulation possibilities, and ultimately, bioavailability in pharmaceutical contexts. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. We present detailed, field-proven protocols for both thermodynamic (equilibrium) and kinetic solubility determination, explain the causality behind critical experimental choices, and offer a robust structure for data presentation and analysis.

Introduction to the Analyte

The target molecule, this compound, belongs to the benzothiophene class of compounds. The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active agents.[1] The presence of a carboxylic acid group, a chloro substituent, and a fluoro substituent on this aromatic core creates a molecule with distinct electronic and steric properties that directly influence its solubility.

A precise understanding of its solubility is a critical first step in its application, impacting everything from synthetic workup and purification to its viability in screening assays and formulation development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34576-92-6 | [3] |

| Molecular Formula | C₉H₄ClFO₂S | [4] |

| Molecular Weight | 230.64 g/mol | |

| Appearance | Solid | |

| Melting Point | 293-297 °C | [5] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Predicted logP | 3.392 | [4] |

These properties, particularly the high melting point and relatively high logP, suggest that while the carboxylic acid group provides a site for polar interactions, the compound may exhibit limited solubility in certain solvents.

Guiding Principles: Factors Influencing Solubility

The solubility of this compound is a function of the intermolecular forces between the solute molecules themselves (crystal lattice energy) and the interactions between the solute and solvent molecules (solvation energy).

-

Solute-Solute Interactions: The planar, aromatic structure and high melting point suggest strong π-stacking and crystal lattice forces. Overcoming this energy is a prerequisite for dissolution.

-

Solute-Solvent Interactions:

-

Carboxylic Acid Group: This is the primary site for strong, specific interactions. It can act as a hydrogen bond donor (O-H) and acceptor (C=O, O-H). Therefore, protic solvents (e.g., methanol, ethanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, THF, ethyl acetate) are expected to be effective.

-

Benzothiophene Core & Halogens: The aromatic ring and halogen atoms contribute to the molecule's lipophilicity and can engage in van der Waals forces and dipole-dipole interactions. Solvents with moderate polarity, such as dichloromethane, may effectively solvate this portion of the molecule.

-

The interplay of these factors dictates that a range of solvents with varying polarities and hydrogen bonding capabilities must be tested to establish a comprehensive solubility profile.

Experimental Framework for Solubility Determination

In drug discovery and development, two types of solubility are routinely measured: thermodynamic and kinetic.[6]

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent under equilibrium conditions at a specific temperature and pressure. It is the most rigorous measurement and is typically determined using the shake-flask method.[7]

-

Kinetic Solubility is determined by precipitating a compound from a high-concentration stock solution (usually in DMSO) into a specific aqueous or organic medium.[6] It is often lower than thermodynamic solubility but is valuable for high-throughput screening as it mimics the conditions of many biological assays.[2]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[7] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium, providing a definitive value for a given set of conditions.

Methodology Rationale: The core principle is to create a saturated solution in the presence of excess solid solute. This ensures that the solvent is fully saturated and that the concentration measured in the supernatant represents the maximum solubility after an extended equilibration period. Temperature control is critical as solubility is highly temperature-dependent.[7]

Experimental Protocol:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into several separate glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane).

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate the slurries for a minimum of 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid must be visible at the end of this period.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all particulate matter. Causality Note: Filtration is a critical step to ensure that only the dissolved compound is analyzed, preventing artificially high results from suspended microparticles.

-

Dilution & Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is highly relevant for early-stage discovery where compound availability is limited and many compounds must be profiled quickly.[6]

Methodology Rationale: This assay determines the concentration at which a compound precipitates when an aqueous or organic buffer is added to a concentrated DMSO stock solution. This "anti-solvent" approach is analogous to how compounds are introduced in many high-throughput screening (HTS) assays.[6] The resulting precipitation can be detected optically.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the organic solvent in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-5%).

-

Incubation: Cover the plate and shake for 1-2 hours at room temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to controls. Alternatively, the plate can be filtered, and the concentration in the filtrate can be measured by HPLC-UV.[6]

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, comparative format. This allows for easy identification of optimal solvents for specific applications.

Table 2: Experimental Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) | Observations |

| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] | [e.g., Clear solution, rapid dissolution] |

| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] | [e.g., Slower dissolution than MeOH] |

| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Dichloromethane (DCM) | Moderately Polar | [Experimental Value] | [Experimental Value] | [e.g., Noticeable solid remaining] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| n-Hexane | Nonpolar | [Experimental Value] | [Experimental Value] | [e.g., Practically insoluble] |

Interpretation:

-

High Solubility (>10 mg/mL): Solvents in this category (likely polar aprotic like THF or polar protic like Methanol) are suitable for creating concentrated stock solutions, reaction media, and for purification techniques like recrystallization.

-

Moderate Solubility (1-10 mg/mL): These solvents may be useful for specific reactions or analytical purposes where high concentrations are not required.

-

Poor Solubility (<1 mg/mL): Indicates that the solvent is not effective at overcoming the compound's crystal lattice energy.[8] In a pharmaceutical context, poor aqueous solubility often signals potential bioavailability challenges.

Conclusion

While public data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its comprehensive determination. By systematically applying the gold-standard shake-flask method for thermodynamic solubility and leveraging high-throughput assays for kinetic solubility, researchers can generate the robust data required for informed decision-making in chemical synthesis, process development, and early-stage drug discovery. The structured approach outlined herein ensures data integrity and provides a clear path for characterizing this and other novel chemical entities.

References

- Slideshare. "solubility experimental methods.pptx".

- Rheolution. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O".

- Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs".

- American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds".

- PharmaTutor. "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT".

- PubChem. "3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid".

- PrepChem.com. "Synthesis of 3-chlorothiophene-2-carboxylic acid".

- World Journal of Pharmaceutical Research. "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZOTHIAZOLE AND PYRIDINE SUBSTITUTED BENZOTHIOPHENE DERIVATIVES".

- P212121 Store. "this compound".

- BuyersGuideChem. "Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-fluoro-, 2-[(4-chloro-3-nitrophenyl)amino]-2-oxoethyl ester".

- National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".

- Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides".

- MolPort. "Compound 3-chloro-6-methyl-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide".

- American Elements. "Benzothiophenes".

- ChemSynthesis. "methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate".

Sources

- 1. Benzothiophene [chemenu.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. store.p212121.com [store.p212121.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-6-fluorobenzo b thiophene-2-carboxylic acid 97 34576-92-6 [sigmaaldrich.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Structural Elucidation of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

This guide provides an in-depth, technical walkthrough for the complete structural determination of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. While a public crystal structure for this specific compound is not available as of this writing, this document details the authoritative, field-proven methodologies that a research and development team would employ for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SC-XRD). The principles and protocols herein are grounded in established crystallographic practice and are designed for an audience of researchers, chemists, and drug development professionals.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous molecules and its versatile chemical nature allow it to serve as a scaffold for compounds targeting a wide array of diseases. Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5]

The specific molecule of interest, this compound, incorporates several key features: a halogenated aromatic system and a carboxylic acid moiety. These functional groups are pivotal for modulating electronic properties, metabolic stability, and, crucially, for forming specific intermolecular interactions that dictate how the molecule behaves in a solid state and interacts with biological targets. Determining its precise three-dimensional structure is not merely an academic exercise; it is a critical step in understanding its physicochemical properties, predicting its behavior, and rationally designing future drug candidates.

This guide will illuminate the complete workflow for achieving this structural understanding, from obtaining the raw material to interpreting the final, validated atomic model.

Part I: Synthesis and High-Quality Crystal Growth

The foundational prerequisite for any SC-XRD experiment is a high-quality, single crystal, typically 30-300 microns in size, free of significant defects.[6][7] The journey to a crystal structure therefore begins with chemical synthesis and meticulous crystallization.

Proposed Synthesis Pathway

While multiple synthetic routes to benzothiophenes exist, a common and effective strategy involves the cyclization of precursor molecules.[3][5] A plausible approach for synthesizing the target compound could be adapted from established methods for similar thiophene carboxylic acids.[8][9] This often involves reacting a substituted aniline or cinnamic acid derivative with reagents like thionyl chloride to construct the thiophene ring fused to the benzene core.

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. This is an exercise in patience and precision.

Causality: The choice of solvent is critical. The ideal solvent (or solvent system) will dissolve the compound when heated but render it only sparingly soluble at room temperature. This differential solubility is the driving force for crystallization upon slow cooling. Rapid precipitation must be avoided, as it leads to amorphous powder or poorly ordered microcrystals unsuitable for diffraction.

Step-by-Step Protocol:

-

Solvent Screening: Begin by testing the solubility of 1-2 mg of the purified compound in 0.1 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). Identify a solvent system where the compound is fully soluble when warm but shows signs of precipitation upon cooling.

-

Preparation of a Saturated Solution: Gently heat a solution of the compound in the chosen solvent system until it fully dissolves. Add the compound in small portions until a small amount no longer dissolves, indicating saturation. Add a minimal amount of additional solvent dropwise to re-dissolve this solid.

-

Slow Evaporation Setup:

-

Filter the warm, saturated solution through a pre-warmed syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Place this small vial, uncapped, inside a larger jar containing a few milliliters of an anti-solvent (a solvent in which the compound is poorly soluble).

-

Seal the larger jar. The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting the slow growth of large, well-ordered crystals over several days to weeks.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][10] The method works by directing a beam of X-rays onto the crystal and measuring the pattern of diffracted beams that emerge.[11]

Caption: The comprehensive workflow from chemical synthesis to final structural analysis.

Experimental Protocol: Data Acquisition

-

Crystal Mounting: The cryo-coated crystal is carefully mounted on a goniometer head, a device that allows for precise rotation of the crystal in the X-ray beam.[10]

-